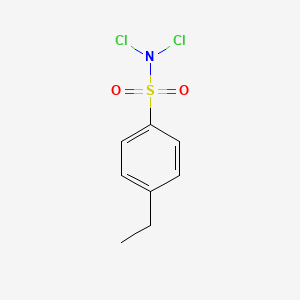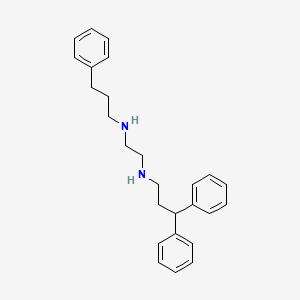
N'-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This compound features a complex structure with phenyl groups attached to the propyl chains, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method is the reductive amination of corresponding ketones or aldehydes with ethane-1,2-diamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce simpler amines.
Scientific Research Applications
N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N’-diphenylethylenediamine
- N,N’-diethyl-1,2-diaminopropane
- N,N’-dibenzylethylenediamine
Uniqueness
N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of phenyl groups on the propyl chains. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
627522-64-9 |
|---|---|
Molecular Formula |
C26H32N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N'-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H32N2/c1-4-11-23(12-5-1)13-10-19-27-21-22-28-20-18-26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,11-12,14-17,26-28H,10,13,18-22H2 |
InChI Key |
RRDLEDLMUOABTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)
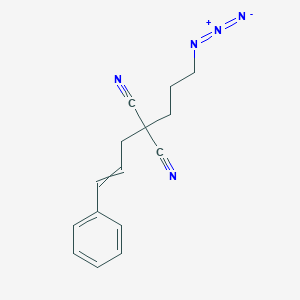
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
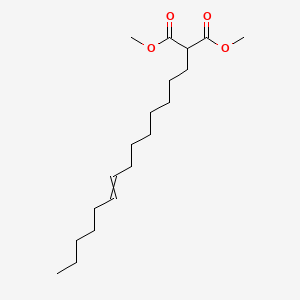
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
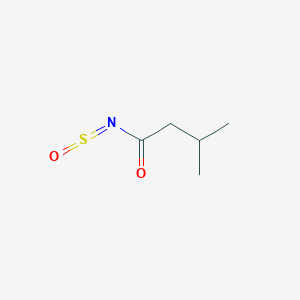
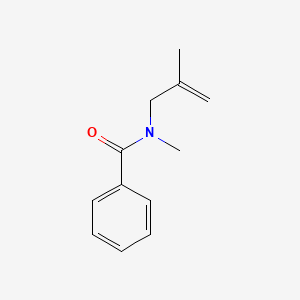
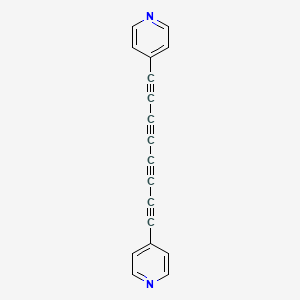
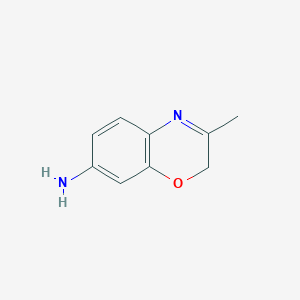
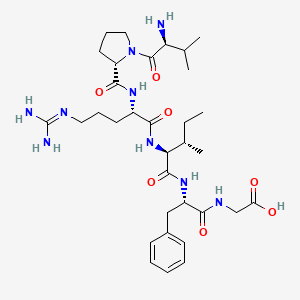
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
